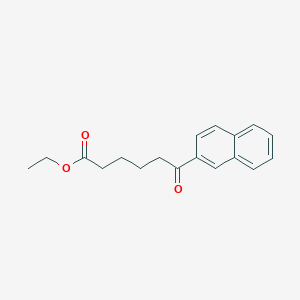

Ethyl 6-(2-naphthyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Ethyl 6-(2-naphthyl)-6-oxohexanoate and related compounds can be synthesized through different chemical pathways. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation of ethyl 2-chloroacetate with the hydroxy group of a naphtho-pyran derivative, showcasing a method to construct complex naphthyl-containing molecules (Ju Liu et al., 2018). Similarly, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, further demonstrating the versatility in creating naphthyl-based esters (Yongchang Zhou et al., 2008).

Molecular Structure Analysis

The crystal and molecular structures of naphthyl-containing compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been determined using X-ray diffraction, revealing detailed insights into their geometric configurations (M. Kaur et al., 2012).

Chemical Reactions and Properties

Naphthyl-containing compounds participate in various chemical reactions, including photochemistry and cycloaddition. For example, the photochemistry of 2-(1-naphthyl)ethyl benzoates has been studied, demonstrating cycloaddition and intramolecular exciplex formation, highlighting their reactivity under light (K. Morley & J. Pincock, 2001).

Physical Properties Analysis

Investigations into the physical properties of naphthyl-derived polymers, like poly(ethylene 2,6-naphthalate) and poly(butylene 2,6-naphthalate), have shown differences in thermo-oxidative degradation, offering insights into their stability and degradation behavior under thermal and oxidative conditions (G. Botelho et al., 2000).

Chemical Properties Analysis

The chemical behavior of this compound-related compounds under various conditions, including photocyclization and photo-oxidation, has been a subject of study. These reactions are crucial for understanding the stability and reactivity of naphthyl-based materials when exposed to light, which is essential for applications in material science and photophysics (J. Scheirs & J. Gardette, 1997).

Wissenschaftliche Forschungsanwendungen

Chemical Recycling of Poly(ethylene terephthalate)

Recent research highlights the application of various chemical recycling techniques for poly(ethylene terephthalate) (PET), derived from post-consumer soft-drink bottles. These techniques include hydrolysis in alkaline or acid environments to recover pure terephthalic acid monomer for repolymerization. Glycolysis also emerges as an effective method, producing secondary materials like unsaturated polyester resins (UPR) and methacrylated oligoesters (MO), which have further applications in producing coatings and paints. This recycling not only addresses solid waste issues but also conserves raw petrochemical products and energy (Karayannidis & Achilias, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 6-naphthalen-2-yl-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCFXYKFWZSMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597056 |

Source

|

| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183966-16-7 |

Source

|

| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)